
But-3-yn-1-yl methanesulfonate
Overview
Description
But-3-yn-1-yl methanesulfonate is an organic compound with the molecular formula C5H8O3S and a molecular weight of 148.18 g/mol . It is a liquid at room temperature and is primarily used in research settings . This compound is recognized for its role in various chemical reactions and its applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
But-3-yn-1-yl methanesulfonate can be synthesized through the reaction of but-3-yn-1-ol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction typically occurs at low temperatures to prevent side reactions and to ensure high yield. The general reaction scheme is as follows:
But-3-yn-1-ol+Methanesulfonyl chloride→But-3-yn-1-yl methanesulfonate+HCl
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency .
Chemical Reactions Analysis
Types of Reactions
But-3-yn-1-yl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by a nucleophile.
Elimination Reactions: It can undergo elimination reactions to form alkynes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Elimination Reactions: Strong bases such as sodium hydride or potassium tert-butoxide are used to induce elimination.
Major Products
Nucleophilic Substitution: The major products depend on the nucleophile used.
Elimination Reactions: The major product is typically an alkyne, such as but-3-yne.
Scientific Research Applications
Organic Chemistry
But-3-yn-1-yl methanesulfonate serves as a versatile reagent in organic synthesis. It is primarily used for:
Nucleophilic Substitution Reactions :
The compound can undergo nucleophilic substitution where the methanesulfonate group is replaced by various nucleophiles, such as sodium azide or potassium cyanide, leading to different products depending on the nucleophile used.
Elimination Reactions :
It can also participate in elimination reactions to form alkynes, utilizing strong bases like sodium hydride or potassium tert-butoxide.
Biological Applications
In biological contexts, this compound contributes to the sulfur biogeochemical cycle. Aerobic bacteria utilize methanesulfonate as a sulfur source, highlighting its ecological significance. Additionally, it has been studied for its potential interactions with cannabinoid receptors, particularly in the context of drug development for pain management and inflammation .
Material Science
The compound is employed in the synthesis of diethyltin-based three-dimensional self-assemblies, which are crucial for developing new materials with unique properties. Furthermore, it plays a role in liquid crystal technology; alkylammonium methanesulfonates exhibit smectic A phase properties, making them suitable for applications in display technologies.
Case Study 1: Click Chemistry Applications
Recent studies have explored the use of this compound in click chemistry, specifically in the ruthenium-catalyzed 1,5-selective cycloaddition of azides with alkynes. This reaction has been shown to produce 1,2,3-triazoles that possess valuable properties for medicinal chemistry . The following table summarizes key findings from this research:
Reaction Type | Catalyst Used | Yield (%) | Product |
---|---|---|---|
1,5-Cycloaddition | Ru(II) Complex | 85% | 1,2,3-Triazole |
Conditions | Mild Temperature | N/A | Stable under ambient conditions |
Case Study 2: Interaction with Cannabinoid Receptors
In another study focusing on cannabinoid receptor interactions, this compound was utilized to modify ligands that target CB1 receptors. This modification aimed to enhance ligand-receptor binding affinity and stability, providing insights into developing next-generation pharmaceuticals targeting these receptors .
Mechanism of Action
The mechanism of action of but-3-yn-1-yl methanesulfonate involves its role as an alkylating agent. The methanesulfonate group undergoes fission, allowing the compound to react with nucleophiles within the intracellular milieu . This reaction can lead to the formation of covalent bonds with various biomolecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
- But-2-yn-1-yl methanesulfonate
- But-1-yn-1-yl methanesulfonate
- Propargyl methanesulfonate
Uniqueness
But-3-yn-1-yl methanesulfonate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions, particularly nucleophilic substitutions and eliminations. Its role in the sulfur biogeochemical cycle and its applications in material science and liquid crystals further distinguish it from similar compounds.
Biological Activity
But-3-yn-1-yl methanesulfonate (CAS Number: 72486-09-0) is an organic compound notable for its diverse applications in organic synthesis and biological research. With a molecular formula of CHOS and a molecular weight of 148.18 g/mol, this compound serves as an alkylating agent and plays a significant role in various biochemical processes.
The mechanism of action of this compound primarily involves its function as an alkylating agent . The methanesulfonate group can undergo fission, allowing the compound to react with nucleophiles within biological systems, leading to modifications of biomolecules such as proteins and nucleic acids.
Key Reactions:
- Nucleophilic Substitution : The methanesulfonate group can be replaced by various nucleophiles, which is crucial in biochemical pathways.
- Elimination Reactions : Under certain conditions, this compound can undergo elimination reactions to form alkynes, which may further participate in biological processes.
Biological Applications
This compound has been explored for its potential biological activities:
1. Role in the Sulfur Biogeochemical Cycle
This compound is utilized by aerobic bacteria as a sulfur source, playing a vital role in sulfur metabolism within ecosystems.
2. Impact on Cannabinoid Receptors
Research indicates that this compound may interact with cannabinoid receptors, specifically CB1. Studies have shown that ligands binding to CB1 can mediate downstream signaling pathways associated with pain, inflammation, and other disorders .
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
Study 1: Interaction with Cannabinoid Receptors
A study published in Frontiers in Chemistry examined the effects of ligands on CB1 receptors, highlighting the potential therapeutic applications of compounds like this compound in treating metabolic disorders and mental illnesses .
Study 2: Antiviral Properties
In another investigation focusing on antiviral activities, researchers evaluated how derivatives of this compound could inhibit viral glycosidases, leading to altered glycan structures on viral proteins. This modification resulted in reduced viral replication rates, indicating potential applications in antiviral drug development .
Data Table: Comparison of Biological Activities
Compound | Biological Activity | Mechanism of Action |
---|---|---|
This compound | Interaction with CB1 receptors | Alkylation and modulation of receptor signaling |
Propargyl Methanesulfonate | Antiviral activity | Inhibition of viral glycosidases |
But-2-yne Methanesulfonate | Cytotoxic effects | Induction of apoptosis through alkylation |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare But-3-yn-1-yl methanesulfonate, and how is purity validated?
this compound can be synthesized via nucleophilic substitution reactions, where methanesulfonyl chloride reacts with but-3-yn-1-ol in the presence of a base (e.g., triethylamine). Purity is typically confirmed using nuclear magnetic resonance (NMR) spectroscopy to verify the absence of unreacted starting materials and byproduct signals. High-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) may also assess purity quantitatively .
Q. What safety protocols are critical when handling this compound in laboratory settings?
As an alkylating agent, it shares safety risks with structurally similar compounds like ethyl methanesulfonate (EMS), including mutagenicity and carcinogenicity . Researchers must use personal protective equipment (PPE), work in fume hoods, and adhere to institutional guidelines for hazardous waste disposal. Acute exposure protocols (e.g., decontamination, medical consultation) should align with those for EMS .
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?
Key techniques include:
- ¹H and ¹³C NMR : To identify alkyne protons (δ ~1.9–2.5 ppm) and sulfonate-linked carbons.
- IR Spectroscopy : To confirm sulfonate (S=O stretching ~1350–1160 cm⁻¹) and alkyne (C≡C stretch ~2100–2260 cm⁻¹) functional groups.
- Mass Spectrometry : For molecular ion validation and fragmentation pattern analysis .
Advanced Research Questions
Q. How does the alkyne moiety in this compound influence its reactivity compared to linear alkyl methanesulfonates?
The electron-deficient triple bond in the alkyne group enhances electrophilicity at the sulfonate-bearing carbon, potentially accelerating alkylation reactions. This contrasts with saturated analogs like EMS, where steric effects dominate. Computational studies (e.g., density functional theory) can model charge distribution and transition states to explain reactivity differences .
Q. What experimental strategies resolve contradictions in alkylation efficiency data for this compound across different solvent systems?
Contradictions may arise from solvent polarity effects on reaction kinetics. A systematic approach involves:
- Conducting kinetic studies in polar aprotic (e.g., DMSO) vs. nonpolar solvents.
- Comparing leaving-group stability via Hammett plots.
- Validating results with isotopic labeling (e.g., deuterated solvents) to track mechanistic pathways .
Q. How can mutagenesis protocols using this compound be optimized for plant or microbial models?
Building on EMS methodologies :
- Dose-Response Curves : Determine LD₅₀ (lethal dose for 50% of organisms) via iterative exposure trials.
- Post-Treatment Handling : Use rescue agents (e.g., sodium thiosulfate) to quench unreacted compound.
- Phenotypic Screening : Employ next-generation sequencing to map mutation hotspots and assess alkylation specificity.
Q. What computational tools are suitable for predicting the environmental fate of this compound?
Molecular dynamics simulations and quantitative structure-activity relationship (QSAR) models can predict hydrolysis rates, biodegradability, and toxicity. These models should integrate parameters like logP (partition coefficient) and electrophilicity indices .
Q. Methodological Considerations
- Data Contradiction Analysis : Use multi-technique validation (e.g., cross-referencing NMR with X-ray crystallography for structural confirmation) .
- Experimental Design : Follow factorial design principles to isolate variables (e.g., temperature, solvent) affecting reaction outcomes .
Q. Safety and Compliance
- Regulatory Compliance : Ensure alignment with EPA TSCA guidelines for research chemicals, particularly for mutagenicity testing .
Properties
IUPAC Name |
but-3-ynyl methanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3S/c1-3-4-5-8-9(2,6)7/h1H,4-5H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APJYYFNGGGLDJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72486-09-0 | |
Record name | but-3-yn-1-yl methanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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